

An In-depth Technical Guide to the Mechanism of Action of NVS-VHL720

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-VHL720 is a novel, first-in-class small molecule molecular glue degrader that induces the selective degradation of cysteine dioxygenase 1 (CDO1), a protein not previously considered "druggable" through traditional occupancy-based pharmacology.[1][2] This document provides a comprehensive technical overview of the mechanism of action of **NVS-VHL720**, detailing its role in hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target CDO1 for proteasomal degradation. This guide includes quantitative data on its binding and degradation properties, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Molecular Glue Concept and NVS-VHL720

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been refractory to conventional inhibition.[3] While proteolysis-targeting chimeras (PROTACs) have been a major focus in this field, molecular glue degraders represent a distinct and promising class of molecules.[1][2] Unlike the bivalent nature of PROTACs, molecular glues are smaller, monovalent compounds that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.[1][2]



NVS-VHL720 exemplifies this innovative approach. It functions by binding to the VHL E3 ligase and creating a new interface that is recognized by CDO1.[1][2] This induced proximity results in the formation of a stable ternary complex, comprising VHL, **NVS-VHL720**, and CDO1, which is the critical first step in the degradation pathway.

Core Mechanism of Action

The mechanism of action of **NVS-VHL720** can be dissected into a series of sequential steps, culminating in the selective degradation of CDO1:

- Binding to VHL: NVS-VHL720 binds to the substrate recognition domain of the VHL E3 ligase.
- Ternary Complex Formation: The binding of NVS-VHL720 to VHL induces a conformational change that creates a novel binding surface for CDO1. This leads to the formation of a cooperative VHL-NVS-VHL720-CDO1 ternary complex.
- Ubiquitination of CDO1: Within the ternary complex, the VHL E3 ligase machinery, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of CDO1.
- Proteasomal Degradation: The polyubiquitinated CDO1 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

This catalytic cycle allows a single molecule of **NVS-VHL720** to induce the degradation of multiple CDO1 proteins.

Quantitative Data

The following tables summarize the key quantitative parameters that characterize the activity of **NVS-VHL720** and its analogs. The data is derived from a preclinical study by Tutter A, et al. and presented here for comparative analysis.

Table 1: Binding Affinity and Ternary Complex Formation



Compound	VHL Binding (SPR, KD, nM)	CDO1 Recruitment (TR- FRET, AC50, nM)
NVS-VHL720 (analog of compound 8)	72	71
Compound 4	Not explicitly stated, but used as a reference	~334 (NanoBiT AC50)
Compound 5	Similar to Compound 4	Markedly decreased vs. 4
Compound 6	Slightly improved vs. 4	Drastically reduced vs. 4
Compound 7	Not explicitly stated	Improved vs. 4
Compound 8	Not explicitly stated	100

Note: **NVS-VHL720** is a potent analog of the compounds described in the primary literature. The data for **NVS-VHL720** is from a commercial supplier, while the data for compounds 4-8 is from the Tutter et al. bioRxiv preprint.[3][4]

Table 2: Cellular Degradation of CDO1 in HEK293T Cells

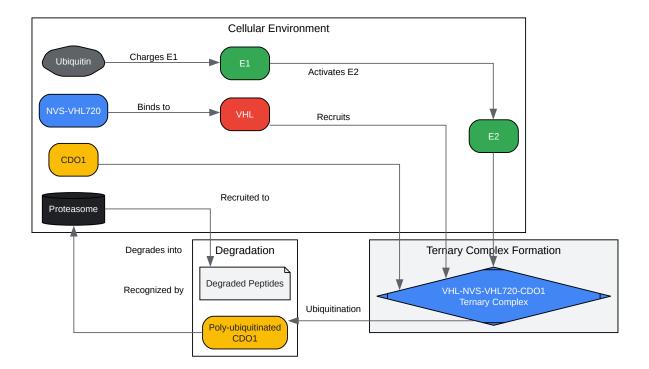
Compound	Absolute DC50 (nM)	Maximum Degradation (Dmax, %)
NVS-VHL720	8	98
Compound 4	349	77
Compound 5	Not explicitly stated	18
Compound 6	Not explicitly stated	Markedly decreased vs. 4
Compound 7	Not explicitly stated	Improved vs. 4
Compound 8	8	98

Note: The data for **NVS-VHL720** is from a commercial supplier and aligns with the most potent analog (compound 8) from the Tutter et al. study.[3][4]



Signaling Pathways and Experimental Workflows

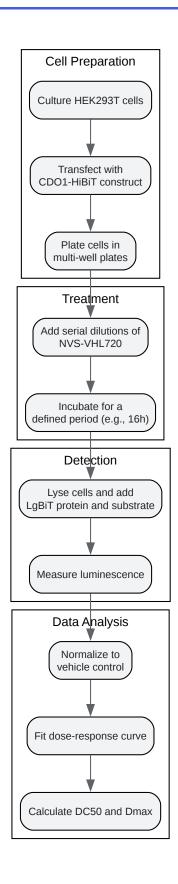
Visual representations of the key biological processes and experimental methodologies are provided below using Graphviz (DOT language).



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Caption: Mechanism of action of NVS-VHL720.





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